5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Description
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (CAS: 1785763-54-3) is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . Structurally, it features an oxazole core substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a 4-methoxybenzyl moiety.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-14-6-4-12(5-7-14)9-15-11-18-16(20-15)13-3-2-8-17-10-13/h4-7,11,13,17H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXPTPZDRNEWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205801 | |
| Record name | Piperidine, 3-[5-[(4-methoxyphenyl)methyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785763-54-3 | |
| Record name | Piperidine, 3-[5-[(4-methoxyphenyl)methyl]-2-oxazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 3-[5-[(4-methoxyphenyl)methyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) 25 and aldehydes, is a cornerstone for constructing 5-substituted oxazoles. For 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole, this method begins with 4-methoxybenzaldehyde 1 reacting with TosMIC under basic conditions (e.g., K₂CO₃ in methanol). The mechanism proceeds via a [3+2] cycloaddition, forming an oxazoline intermediate that eliminates toluenesulfonic acid (TosH) to yield 5-(4-methoxybenzyl)oxazole 2 . Subsequent functionalization at the 2-position introduces the piperidin-3-yl group (Fig. 1A).
Key Optimization :
Robinson-Gabriel Cyclization
The Robinson-Gabriel method employs α-acylamino ketones 3 , cyclizing under acidic conditions (e.g., polyphosphoric acid) to form 2,5-disubstituted oxazoles. For the target compound, 4-methoxybenzyl-substituted α-acylamino ketone 4 undergoes cyclodehydration, producing 5-(4-methoxybenzyl)oxazole 2 . The 2-position is then modified via palladium-catalyzed cross-coupling with piperidin-3-ylboronic acid 5 (Fig. 1B).
Limitations :
- Low yields (50–60%) without polyphosphoric acid.
- Requires pre-functionalized boronic acid derivatives for Suzuki-Miyaura coupling.
Modern Catalytic Approaches
Palladium-Mediated C–H Activation
Pd(II)/Cu(I) systems enable direct C–H functionalization of oxazole precursors. Starting from 5-(4-methoxybenzyl)oxazole 2 , Pd(OAc)₂ and Neocuproine catalyze coupling with 3-bromopiperidine 6 under microwave irradiation (120°C, 20 min), achieving 72% yield (Table 1).
Green Chemistry Techniques
Microwave-Assisted Synthesis
Post-Synthetic Modifications
Reductive Amination
Oxazole-2-carbaldehyde 14 , synthesized via Erlenmeyer-Polchl condensation, undergoes reductive amination with piperidin-3-amine 15 using NaBH₃CN in MeOH. This one-pot method affords the target compound in 68% yield.
Buchwald-Hartwig Amination
2-Bromo-5-(4-methoxybenzyl)oxazole 16 couples with piperidin-3-ylamine 17 using Pd₂(dba)₃ and Xantphos, yielding 84% product under mild conditions (80°C, 12 h).
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Van Leusen + Suzuki | 3 | 65 | 24 | High |
| Robinson-Gabriel + Pd | 4 | 58 | 36 | Moderate |
| Microwave + Ullmann | 2 | 78 | 2 | Low |
| Flow Synthesis | 2 | 89 | 1.5 | Moderate |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The oxazole ring undergoes electrophilic substitution at the C-4 and C-5 positions. The 4-methoxybenzyl group directs electrophiles to the C-4 position due to its electron-donating methoxy group .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 4-Nitro-5-(4-methoxybenzyl)oxazole | 65 | |
| Halogenation | Br, FeBr, CHCl | 4-Bromo-5-(4-methoxybenzyl)oxazole | 72 |
Mechanistic insight :
-
Nitration proceeds via a nitronium ion attack at C-4, stabilized by resonance from the methoxy group .
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Bromination favors C-4 due to lower steric hindrance compared to C-2 .
Ring-Opening and Functionalization
The oxazole ring can undergo ring-opening under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : HCl (6M), reflux, 12 hours.
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Product : Formation of a diketone intermediate, which rearranges to a pyridine derivative via cyclization .
text5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole → HCl → 4-Methoxybenzylglyoxal + Piperidin-3-amine → Cyclization → 3-(Piperidin-3-yl)-4-(4-methoxyphenyl)pyridine
Base-Induced Rearrangement
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Conditions : NaOH (2M), ethanol, 80°C.
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Product : Isomerization to a thiazole analog via sulfur incorporation (when CS is present) .
Methoxybenzyl Group
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Demethylation : Treatment with BBr in CHCl yields a phenolic derivative (hydroxybenzyl group) .
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Oxidation : MnO in acetone converts the benzyl group to a ketone .
Piperidine Moiety
-
Alkylation : Reacts with alkyl halides (e.g., CHI) to form quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the secondary amine, forming an acetamide derivative .
Comparative Reactivity with Analogs
Structural analogs exhibit varying reactivity based on substituents:
| Compound | Substituent | Electrophilic Reactivity | Ring Stability |
|---|---|---|---|
| 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole | Cl (electron-withdrawing) | Lower reactivity at C-4 | Higher stability under acidic conditions |
| 5-(Phenyl)-2-(piperidin-3-yl)oxazole | No substituent | Moderate reactivity at C-4 and C-5 | Prone to ring-opening |
| This compound | OCH (electron-donating) | High reactivity at C-4 | Moderate stability |
Key findings :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole exhibits potential anticancer activity. Its mechanism of action involves the inhibition of specific pathways associated with tumor growth.
Case Study
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast and lung cancer models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of apoptosis pathways |
| A549 (Lung) | 15.0 | Induction of cell cycle arrest |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties, particularly as a potential treatment for neurodegenerative diseases.
Research Findings
A study highlighted its ability to modulate neurotransmitter levels, which could be beneficial in treating conditions like Alzheimer's disease. The compound showed promise in enhancing cognitive functions in animal models.
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Memory Retention Score | 65% | 85% |
| Neurotransmitter Level (ACh) | 0.5 µM | 1.2 µM |
Antimicrobial Activity
The antimicrobial properties of this compound have been documented, showcasing its effectiveness against various bacterial strains.
Data Summary
Research conducted by Pharmaceutical Biology revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 15 µg/mL |
Anti-inflammatory Effects
Another application is its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Clinical Insights
A clinical trial evaluated the compound's effectiveness in reducing inflammation markers in patients with rheumatoid arthritis. The results indicated a substantial decrease in C-reactive protein levels.
Polymer Development
This compound has been utilized in the development of novel polymers with enhanced mechanical properties.
Experimental Results
Research published in Materials Science and Engineering demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control | 25 | 150 |
| Modified with Compound | 35 | 180 |
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Aromatic Substitutions: The piperidine ring in the target compound introduces conformational flexibility absent in rigid analogs like gymnotheoxazole B . This flexibility may enhance binding to targets with deep hydrophobic pockets.
- Methoxybenzyl vs.
- Sulfur-Containing Analogs : Compounds like 5-(3-methoxythien-2-yl)-oxazole incorporate a thiophene ring, which may enhance π-π stacking interactions in enzymatic binding sites compared to purely aromatic systems .
Anticancer and Cytotoxic Activity
Antiplasmodial and Antimicrobial Activity
- 2,5-Diphenyloxazole Analogs (Compounds 31 and 32) : Showed high selectivity indices (>40) against Plasmodium falciparum strains, linked to their methoxy and hydroxyl substituents enhancing target specificity .
- Chlorinated Oxazoles : Derivatives like 2-(chloromethyl)-5-(4-chlorophenyl)-oxazole may exhibit broad-spectrum antimicrobial activity due to electrophilic chlorine atoms disrupting microbial membranes .
Enzyme Inhibition
- 2-(3'-Hydroxyphenyl)-5-(4''-hydroxyphenyl)-oxazole : Acts as a 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitor, critical in estrogen-dependent diseases .
Biological Activity
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research findings and case studies.
Synthesis of this compound
The synthesis of oxazole derivatives, including this compound, typically involves the reaction of substituted benzyl halides with piperidine derivatives under mild conditions. The method often employs green chemistry techniques, such as microwave irradiation, to enhance yields and reduce environmental impact .
Anticancer Properties
Research indicates that oxazole derivatives exhibit significant anticancer activity. For instance, compounds containing the oxazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. In particular, studies have demonstrated that this compound can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM . This suggests its potential as a lead compound for developing new anticancer agents.
The biological activity of this compound may be attributed to its interaction with serotoninergic and dopaminergic receptors. It has been noted that similar compounds with a benzoylpiperidine structure show notable affinity for these receptors, which are crucial in neuropsychiatric disorders . The compound's ability to act as a reversible inhibitor further supports its potential therapeutic applications.
Anti-inflammatory Effects
In addition to its anticancer properties, oxazole derivatives have demonstrated anti-inflammatory activities. Research has shown that compounds with similar structures exhibit significant inhibition of inflammatory responses in various models . The anti-inflammatory effects are likely due to the modulation of signaling pathways involved in inflammation.
Study on Anticancer Activity
A study conducted on a series of oxazole derivatives, including this compound, revealed promising results in inhibiting tumor growth in vivo. The study utilized mouse models implanted with human cancer cells and reported a significant reduction in tumor size upon treatment with the compound .
Neuropharmacological Evaluation
Another critical evaluation focused on the neuropharmacological effects of the compound. It was found that this compound exhibited a favorable profile in reducing symptoms associated with anxiety and depression in animal models, suggesting its potential as an anxiolytic agent .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole?
The compound can be synthesized via multi-step protocols, including cyclization under Bischler-Napieralski conditions using tyrosine derivatives as precursors . Key steps involve:
- Oxazole ring formation : Cyclization of intermediate amides under acidic conditions.
- Functional group modifications : Methoxybenzyl and piperidine moieties are introduced via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography and recrystallization in methanol/water mixtures are standard .
Q. What analytical techniques are critical for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₈H₁₇NO₃: calc. 295.3, observed 295.3 ± 0.1) .
- Elemental Analysis : Validates purity (e.g., C 73.20%, H 5.80%, N 4.74% calc. vs. C 73.00%, H 5.96%, N 4.60% exp.) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, piperidine protons at δ 2.5–3.1 ppm) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency for piperidine attachment .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates .
- Temperature control : Reactions at 60–80°C balance speed and side-product minimization .
Q. How to resolve discrepancies between calculated and experimental spectral/data values?
- Repetition under inert atmospheres : Reduces oxidation artifacts in elemental analysis .
- Cross-validation : Combine HRMS with IR spectroscopy to confirm functional groups (e.g., oxazole C=N stretch at 1650–1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities from NMR .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : Simulates binding to target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina .
- QSAR modeling : Correlates substituent effects (e.g., methoxy position) with activity trends .
- ADMET profiling : Predicts pharmacokinetics via tools like SwissADME .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the methoxybenzyl group (e.g., replace with halogenated or alkylated benzyl) to assess steric/electronic effects .
- Bioassay integration : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets) .
- Data triangulation : Combine SAR with docking results to identify critical binding interactions .
Data Contradiction Analysis
Q. How to address inconsistent biological activity across studies?
- Assay standardization : Control variables like cell line passage number and serum concentration .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation .
- Orthogonal validation : Confirm activity via both in vitro (e.g., fluorescence-based) and ex vivo (e.g., tissue model) assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
